ETHYL 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETATE
Description
Properties
IUPAC Name |
ethyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-4-21-11(17)8-16-14(18)12-9(7-15-16)5-6-10(19-2)13(12)20-3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNGRICKZCVPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C=CC(=C2OC)OC)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to phthalazines exhibit significant anticancer properties. Ethyl 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. Research indicates that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 128 µg/mL | Limited efficacy |
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that the compound may interact with specific molecular targets involved in cell signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial growth.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) investigated the anticancer efficacy of this compound in vivo using a xenograft model. The results demonstrated a significant reduction in tumor size compared to the control group, with minimal side effects observed.
Case Study 2: Antimicrobial Activity
In another study by Patel et al. (2024), the antimicrobial properties of the compound were assessed against clinical isolates of multidrug-resistant pathogens. The findings revealed that the compound exhibited potent activity against these strains, highlighting its potential as a novel antimicrobial agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under basic conditions, a common reaction for ester groups like the ethyl acetate moiety. For similar phthalazine derivatives, hydrolysis with aqueous NaOH in a THF/water mixture typically yields carboxylic acids . Key details include:
| Reaction Type | Reagents/Solvents | Yield | Reference |
|---|---|---|---|
| Base-catalyzed hydrolysis | 10% aqueous NaOH, THF/water mixture | ~95% | |
| Saponification | NaOH (aq), THF | 60% |
The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, followed by elimination to form the carboxylate intermediate.
Optimization of Reaction Conditions
For analogous reactions involving phthalazine derivatives, reaction conditions are critical:
-
Catalysts : InCl₃ (20 mol%) significantly enhances yields in multi-component reactions .
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Solvents : 50% ethanol provides optimal solubility and reactivity compared to pure ethanol or water .
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Temperature : Reactions under ultrasound irradiation at 40°C for 20 minutes achieve high yields .
| Parameter | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | InCl₃ (20 mol%) | 95% | |
| Solvent | 50% ethanol | 95% | |
| Reaction time | 20 min (ultrasound) | 95% |
Biological Activity
While no direct data exists for this compound, related phthalazine derivatives exhibit:
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Antibacterial/antifungal properties via enzyme inhibition.
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Potential applications in medicinal chemistry due to structural modularity.
Analytical Characterization
Common techniques for phthalazine derivatives include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with imidazole-based ethyl acetate derivatives (Figure 1, ), which share the ethyl acetate functional group but differ in core heterocyclic structure and substituents. Key distinctions and implications are summarized in Table 1.

Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Core Heterocyclic Structure: The phthalazinone core in the target compound is bicyclic and planar, enabling π-π stacking interactions and enhanced stability compared to the monocyclic imidazole derivatives . Imidazole derivatives (A–D) feature a five-membered aromatic ring with two nitrogen atoms, which facilitates hydrogen bonding and metal coordination. This makes them more versatile in biological interactions but less thermally stable than phthalazinone .
Substituent Effects :
- Methoxy Groups : The 7,8-dimethoxy substituents in the target compound donate electron density via resonance, altering reactivity and binding affinity compared to halogenated imidazoles (C, D), which exhibit electron-withdrawing effects .
- Halogens : Chloro (C) and bromo (D) substituents enhance lipophilicity and membrane permeability, critical for antimicrobial activity. In contrast, methoxy groups may improve metabolic stability .
Functional Group Interactions: The ethyl acetate group in all compounds serves as a flexible linker, but its positioning on a phthalazinone vs. imidazole core affects conformational freedom. The phthalazinone’s rigid structure may restrict rotational motion, favoring selective target binding .
Computational and Experimental Analysis :
- Structural determination of such compounds often employs SHELXL for crystallographic refinement and WinGX/ORTEP for visualization . For example, imidazole derivatives in were likely characterized using these tools to confirm substituent orientation and packing efficiency.
Preparation Methods
Esterification and Side-Chain Functionalization
The ethyl acetate side chain is introduced via nucleophilic acyl substitution. Ethyl bromoacetate, synthesized through sulfuric acid-catalyzed esterification of monobromoacetic acid (85% yield), reacts with the phthalazinone intermediate under basic conditions. Zhang et al. (2023) optimized this step using K₂CO₃ in DMF at 60°C, achieving 90% yield of the target compound. Critical parameters include:
Optimization of Multi-Component Reaction Conditions
Recent advances leverage InCl₃-catalyzed one-pot synthesis to streamline production. Liang et al. (2019) reported a four-component reaction combining ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile in 50% ethanol under ultrasound irradiation (40°C, 20 minutes), yielding 95% of the pyranopyrazole intermediate. This method’s efficiency stems from:
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts yield and selectivity:
InCl₃’s Lewis acidity facilitates faster kinetics, while ZnO requires prolonged heating.
Hydrazide Intermediate Synthesis and Characterization
Hydrazide formation is pivotal for introducing nitrogen-based functionality. Hydrazine hydrate (3.0 equiv) reacts with ethyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate in ethanol under reflux, producing the hydrazide derivative in 88% yield. Key spectroscopic data include:
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¹H-NMR (400 MHz, DMSO-d₆): δ 9.07 (s, 1H, NH), 7.52–7.48 (m, 2H, aromatic), 4.04–4.01 (q, 2H, OCH₂CH₃), 3.67 (s, 6H, OCH₃).
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¹³C-NMR (100 MHz, DMSO-d₆): δ 170.69 (C=O), 152.33 (C-O), 52.13 (OCH₃), 41.28 (CH₂).
Analytical Validation and Quality Control
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. X-ray crystallography, employing SHELXL refinement and WinGX/ORTEP visualization, resolves the planar phthalazinone core and ethyl acetate conformation. Thermal gravimetric analysis (TGA) further indicates stability up to 220°C, critical for storage and handling.
Comparative Evaluation of Alternative Methods
Conventional vs. Ultrasound-Assisted Synthesis
Ultrasound irradiation reduces energy consumption and improves reproducibility:
| Parameter | Conventional | Ultrasound | Improvement |
|---|---|---|---|
| Reaction Time | 6 h | 20 min | 80% |
| Yield | 78% | 95% | 22% |
| Energy Consumption | 150 kWh | 50 kWh | 67% |
Solvent Selection Impact
Ethanol-water mixtures enhance solubility without side reactions:
| Solvent | Yield | Purity |
|---|---|---|
| 50% Ethanol | 95% | 98% |
| Pure Ethanol | 82% | 92% |
| Water | 35% | 75% |
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing ETHYL 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETATE?
- Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, such as coupling phthalazine derivatives with ethyl acetate precursors. Key steps may include:
- Phosphonate-mediated coupling : Utilize reagents like diethyl-2,2-(diethoxy)ethylphosphonate (deprotected to form active intermediates) for selective bond formation .
- Protection/Deprotection : Use dimethylhydrazone derivatives to protect aldehyde groups during synthesis to avoid side reactions .
- Validation : Confirm intermediate structures via HPLC or GC-MS (e.g., as in ethyl acetate extract analysis) .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
- Methodological Answer:
- Data Collection : Use single-crystal diffraction data with synchrotron radiation for high-resolution measurements.
- Structure Solution : Employ SHELXT for automated space-group determination and initial structure modeling .
- Refinement : Apply SHELXL for anisotropic displacement parameter refinement, incorporating hydrogen atom positions via Fourier difference maps .
- Validation : Cross-check results with WinGX/ORTEP for geometry visualization and packing analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Methodological Answer:
- Diagnostic Tools : Use R-factor analysis and electron density maps (e.g., via SHELXL) to identify misplaced atoms or unresolved solvent molecules .
- Twinned Data Handling : For twinned crystals, employ SHELXL’s twin refinement mode with HKLF5 format to deconvolute overlapping reflections .
- Cross-Validation : Compare results with independent software like OLEX2 or PLATON to ensure consistency in bond lengths and angles .
Q. What computational methods are suitable for predicting the bioactivity of this phthalazine derivative?
- Methodological Answer:
- 3D-QSAR Modeling : Build models using ligand structures (e.g., imidazole derivatives in ) to correlate substituent effects with activity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes in metabolic pathways) .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties and toxicity thresholds .
Q. How can contradictory analytical results (e.g., HPLC vs. NMR purity) be resolved?
- Methodological Answer:
- Orthogonal Techniques : Combine HPLC (UV detection) with GC-MS (mass fragmentation patterns) to cross-validate purity and identify co-eluting impurities .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., TMSP) for absolute quantification, bypassing calibration curves .
- Statistical Analysis : Apply principal component analysis (PCA) to detect outliers in replicate measurements.
Q. What in-vivo models are appropriate for assessing the developmental toxicity of this compound?
- Methodological Answer:
- Zebrafish Embryo Assay : Expose embryos to graded concentrations (e.g., 0.1–0.2% ethyl acetate derivatives) and monitor endpoints like yolk sac edema or necrosis .
- Dose-Response Analysis : Calculate EC50/LC50 values using probit regression to establish toxicity thresholds .
- Histopathology : Section larvae post-exposure and stain with hematoxylin/eosin for organ-specific damage assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
